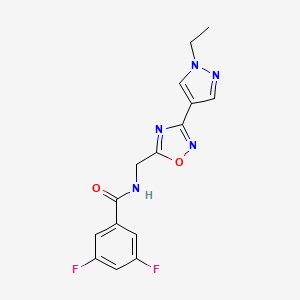

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide is a novel compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound, characterized by its unique chemical structure, offers intriguing possibilities for various applications in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide typically involves multiple steps:

Formation of the 1-ethyl-1H-pyrazole moiety: This involves the alkylation of a pyrazole precursor with an ethylating agent under basic conditions.

Synthesis of 1,2,4-oxadiazole: The 1-ethyl-1H-pyrazole derivative is then reacted with hydrazine to form a hydrazide, which is further treated with a suitable carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

Attachment of the 3,5-difluorobenzamide: The final step involves the coupling of the oxadiazole-pyrazole intermediate with 3,5-difluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods:

Scaling up the synthesis for industrial production requires optimization of reaction conditions, choice of solvents, and purification techniques to ensure high yield and purity. Advanced methodologies like continuous flow chemistry might be utilized for efficient and scalable synthesis.

Types of Reactions:

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide undergoes several types of reactions:

Oxidation: The pyrazole ring can undergo oxidative transformations, particularly when exposed to strong oxidizing agents.

Reduction: The nitro group on the oxadiazole ring can be reduced to an amine under catalytic hydrogenation.

Substitution: The difluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

Oxidation: KMnO4 or H2O2 under acidic conditions

Reduction: Pd/C or PtO2 with H2 gas

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation products include corresponding pyrazole N-oxides.

Reduction leads to amine derivatives.

Substitution reactions yield various substituted benzamide derivatives.

Chemistry:

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide serves as a building block for synthesizing complex molecules, useful in creating libraries for drug discovery.

Biology and Medicine:

This compound exhibits potential as an antimicrobial, antifungal, and anti-inflammatory agent. It's explored for its interaction with biological targets like enzymes and receptors involved in disease pathways.

Industry:

In the industrial sector, it can be used as an intermediate for synthesizing agrochemicals, dyes, and pharmaceuticals due to its robust chemical framework.

Wissenschaftliche Forschungsanwendungen

Entwicklung von organischen Leuchtdioden (OLED)

Diese Verbindung hat potenzielle Anwendungen in der Entwicklung von OLEDs. Die Pyrazol- und Oxadiazol-Einheiten können aufgrund ihrer hervorragenden Lumineszenzeigenschaften als Elektronentransport- und Lichtemissionsschichten dienen . Diese Materialien sind entscheidend für die Verbesserung der Effizienz und Lebensdauer von OLEDs.

Photovoltaik-Geräte

In Photovoltaik-Geräten, wie z. B. Solarzellen, könnte diese Verbindung verwendet werden, um die Absorption und Umwandlung von Lichtenergie in Elektrizität zu verbessern. Das Vorhandensein von Fluoratomen kann eine bessere Energiestandsanpassung und Ladungstransfer ermöglichen .

Krebsforschung

Die Fähigkeit der Verbindung, an verschiedene biologische Ziele zu binden, kann in der Krebsforschung genutzt werden. Es kann als Kinaseinhibitor wirken und die Zellsignalwege stören, die in Krebszellen oft dysreguliert sind .

Wirkmechanismus

The mechanism of action for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide involves its interaction with specific molecular targets:

Enzymatic Inhibition: Inhibits enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Receptor Modulation: Binds to specific receptors in inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

Molecular Targets and Pathways:

Bacterial Enzymes: Targets enzymes like transpeptidases.

Inflammatory Receptors: Modulates NF-κB signaling pathways.

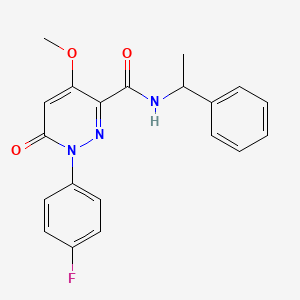

Vergleich Mit ähnlichen Verbindungen

N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-chlorobenzamide

N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-fluorobenzamide

Uniqueness:

Compared to its analogs, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3,5-difluorobenzamide demonstrates enhanced stability and higher biological activity, making it a promising candidate for further research and development.

And that's a brief rundown. Hope it was enlightening!

Eigenschaften

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N5O2/c1-2-22-8-10(6-19-22)14-20-13(24-21-14)7-18-15(23)9-3-11(16)5-12(17)4-9/h3-6,8H,2,7H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTSDLUYSOEMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2558226.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2558241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2558242.png)

![2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B2558243.png)